molecular formula C20H20F3N5OS B4585495 N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE

Cat. No.: B4585495
M. Wt: 435.5 g/mol
InChI Key: VMPKQJXSGYQRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is a useful research compound. Its molecular formula is C20H20F3N5OS and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-2,1,3-benzothiadiazol-5-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide is 435.13406594 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

Research has delved into the structure-activity relationships of compounds containing benzothiadiazole and piperazine, focusing on their potential as inhibitors for specific biological targets like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These studies are crucial for understanding how modifications in chemical structure can impact metabolic stability and efficacy in biological systems (Stec et al., 2011).

Anticholinesterase Properties

Compounds with benzothiazole and piperazine moieties have been synthesized and evaluated for their anticholinesterase properties. This research is significant for the development of potential therapeutic agents for conditions like Alzheimer's disease, where the regulation of acetylcholine levels is a key treatment strategy (Mohsen et al., 2014).

Anticancer and Anti-inflammatory Activities

The synthesis of benzothiazole-linked derivatives has been investigated for their potential anticancer and anti-inflammatory activities. Such studies contribute to the discovery of new therapeutic compounds with improved efficacy and specificity for treating cancer and inflammation (Ghule et al., 2013).

Antimicrobial and Antifungal Applications

Research has also focused on the antimicrobial and antifungal activities of benzothiazole and piperazine derivatives. These compounds are evaluated against various pathogens, highlighting their potential as novel agents in combating infectious diseases (Chhatriwala et al., 2014).

Schistosomicidal Agents

Some benzothiazole derivatives have been synthesized and screened for their schistosomicidal activity, offering insights into the development of treatments for schistosomiasis, a significant parasitic disease (Mahran et al., 2007).

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5OS/c21-20(22,23)15-3-1-2-14(10-15)12-27-6-8-28(9-7-27)13-19(29)24-16-4-5-17-18(11-16)26-30-25-17/h1-5,10-11H,6-9,12-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPKQJXSGYQRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE

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